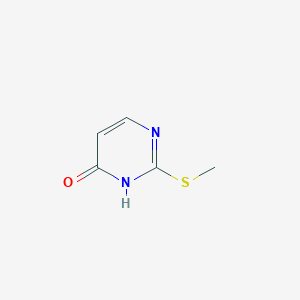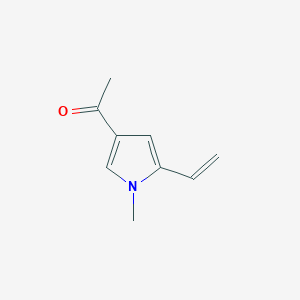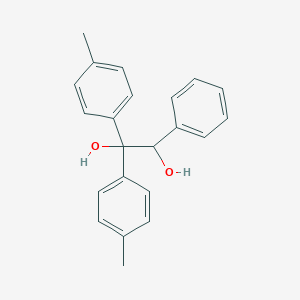
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol, also known as BisMP, is a chiral compound commonly used in asymmetric catalysis. This compound has a unique structure that allows it to catalyze a wide range of reactions with high enantioselectivity.
Wirkmechanismus
The mechanism of action of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol is not fully understood, but it is believed to involve the formation of a chiral complex between 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol and the substrate. This complex then undergoes a series of reactions that result in the formation of the desired chiral product. The chiral nature of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol allows it to selectively catalyze the reaction in one enantiomeric form, resulting in a chiral product.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol has also been found to have low environmental toxicity, making it a safe and environmentally friendly option for catalysis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol in lab experiments include its high enantioselectivity, versatility in catalyzing a wide range of reactions, and its low toxicity. However, one limitation is that 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol can be expensive to synthesize, which may limit its use in large-scale industrial applications.
Zukünftige Richtungen
There are several future directions for 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol research. One area of interest is the development of new synthetic methods for 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol that are more cost-effective and scalable for industrial applications. Another area of interest is the exploration of new reactions that can be catalyzed by 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol. Additionally, there is potential for the use of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol in the synthesis of new chiral materials, such as polymers and nanoparticles. Further research is needed to fully understand the potential applications of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol in these areas.
Conclusion:
In conclusion, 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol is a valuable tool in asymmetric catalysis, with high enantioselectivity and versatility in catalyzing a wide range of reactions. Its low toxicity and environmental safety make it a promising option for industrial applications. While there is still much to be understood about the mechanism of action and potential applications of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol, ongoing research in this field holds promise for the development of new synthetic methods and the discovery of new reactions that can be catalyzed by 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol.
Synthesemethoden
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylbenzaldehyde and benzophenone in the presence of a chiral catalyst. This reaction produces 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol with high enantioselectivity. Other methods include the reaction of 4-methylbenzaldehyde and benzaldehyde in the presence of a chiral catalyst and the reaction of 4-methylbenzaldehyde and 2-hydroxyacetophenone in the presence of a chiral catalyst.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol has been widely used in asymmetric catalysis for the synthesis of chiral compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol has also been used in the synthesis of natural products, such as alkaloids and terpenes. The high enantioselectivity of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol makes it a valuable tool in organic synthesis.
Eigenschaften
CAS-Nummer |
122135-80-2 |
|---|---|
Produktname |
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol |
Molekularformel |
C22H22O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1,1-bis(4-methylphenyl)-2-phenylethane-1,2-diol |
InChI |
InChI=1S/C22H22O2/c1-16-8-12-19(13-9-16)22(24,20-14-10-17(2)11-15-20)21(23)18-6-4-3-5-7-18/h3-15,21,23-24H,1-2H3 |
InChI-Schlüssel |
DJENFIFQSSNDSL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C3=CC=CC=C3)O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C3=CC=CC=C3)O)O |
Synonyme |
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



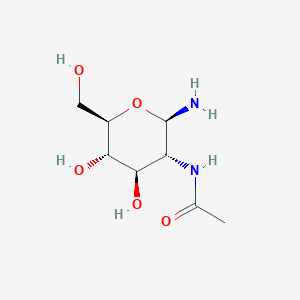
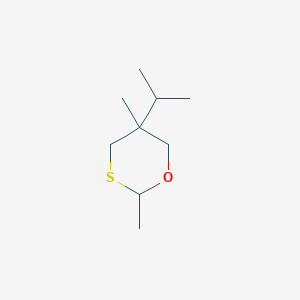
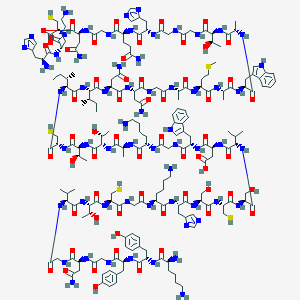
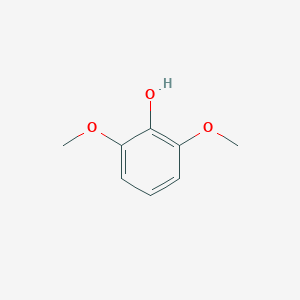
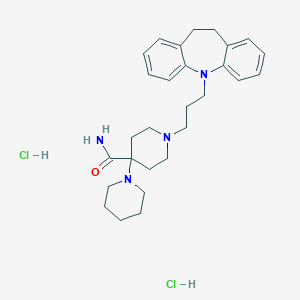
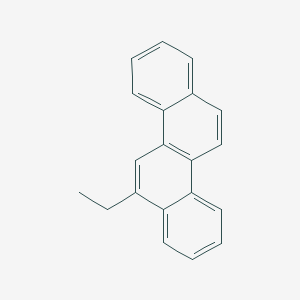
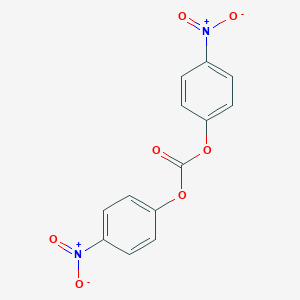
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
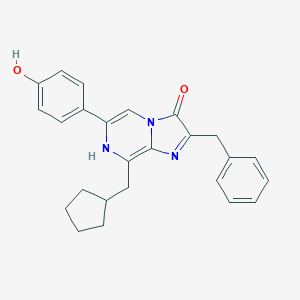
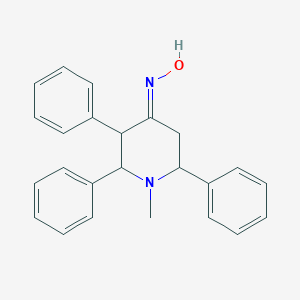
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
